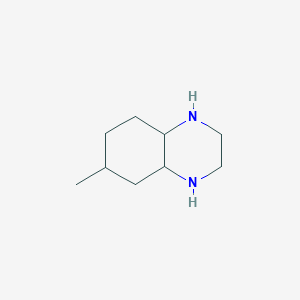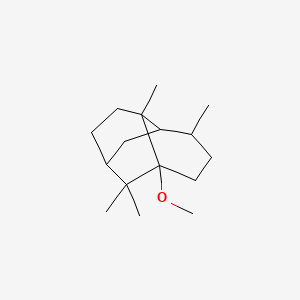
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene is a complex organic compound with the molecular formula C16H28O and a molecular weight of 236.393 g/mol . This compound is known for its unique structure, which includes multiple ring systems and a methoxy group. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various reagents.
Biology: Researchers use this compound to investigate its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene involves its interaction with specific molecular targets and pathways. The methoxy group and the ring structures play a crucial role in its reactivity and interactions. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene can be compared with other similar compounds, such as:
Decahydro-1,6-methanonaphthalene: Lacks the methoxy group, leading to different chemical properties and reactivity.
3-Methoxy-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecane: Similar structure but with variations in the ring systems and functional groups.
These comparisons highlight the uniqueness of this compound in terms of its structure and chemical behavior.
Propiedades
Número CAS |
98167-54-5 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
3-methoxy-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C16H28O/c1-11-6-9-16(17-5)14(2,3)12-7-8-15(16,4)13(11)10-12/h11-13H,6-10H2,1-5H3 |
Clave InChI |
CHNNZHWOFUDAHP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
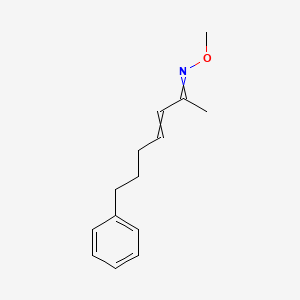
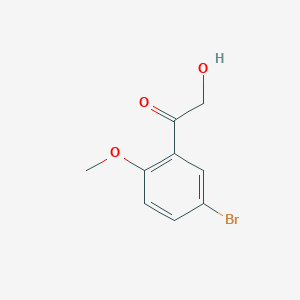
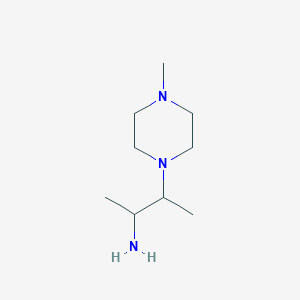
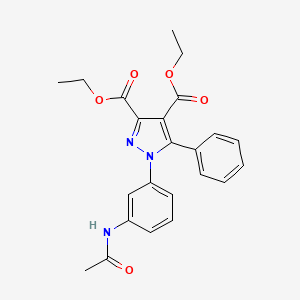
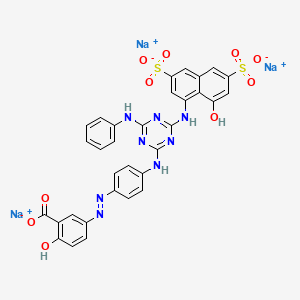
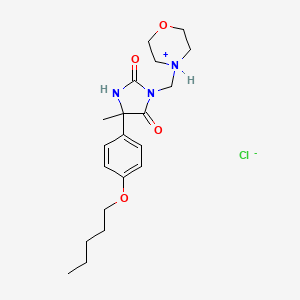
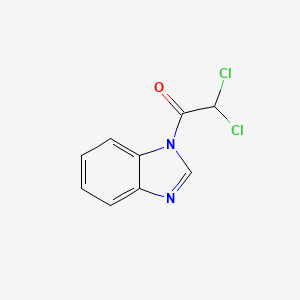

![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
